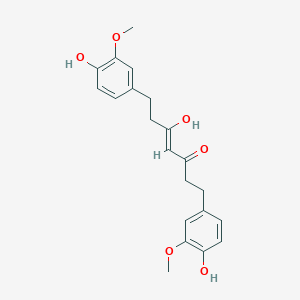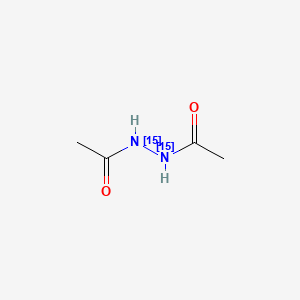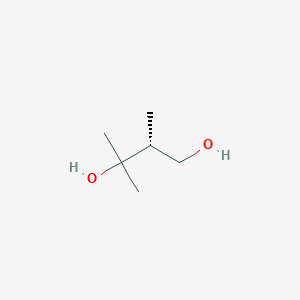
(2R)-2,3-dimethylbutane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,3-dimethylbutane-1,3-diol is an organic compound with the molecular formula C6H14O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a carbon chain, and it exists in two enantiomeric forms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-dimethylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 2,3-dimethylbutane-1,3-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired diol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the diol with high purity.
化学反应分析
Types of Reactions
(2R)-2,3-dimethylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of alkanes or alcohols, depending on the reducing agent and conditions used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of 2,3-dimethylbutane-1,3-dione or corresponding carboxylic acids.
Reduction: Formation of 2,3-dimethylbutane or secondary alcohols.
Substitution: Formation of 2,3-dimethylbutane-1,3-dichloride.
科学研究应用
(2R)-2,3-dimethylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which (2R)-2,3-dimethylbutane-1,3-diol exerts its effects depends on its specific application. In asymmetric catalysis, the diol acts as a chiral ligand, coordinating with metal centers to induce enantioselectivity in catalytic reactions. In biochemical pathways, it may interact with enzymes and other biomolecules, influencing metabolic processes.
相似化合物的比较
Similar Compounds
(2S)-2,3-dimethylbutane-1,3-diol: The enantiomer of (2R)-2,3-dimethylbutane-1,3-diol, with similar chemical properties but different optical activity.
2,3-dimethylbutane-1,4-diol: A structural isomer with hydroxyl groups at different positions, leading to different reactivity and applications.
2,3-dimethyl-2,3-butanediol: Another isomer with both hydroxyl groups on the same carbon atoms, affecting its chemical behavior.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct optical properties and reactivity. This makes it valuable in applications requiring enantioselectivity, such as asymmetric synthesis and chiral resolution.
属性
分子式 |
C6H14O2 |
|---|---|
分子量 |
118.17 g/mol |
IUPAC 名称 |
(2R)-2,3-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1 |
InChI 键 |
ITZWYSUTSDPWAQ-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](CO)C(C)(C)O |
规范 SMILES |
CC(CO)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
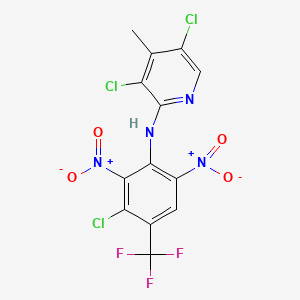


![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)
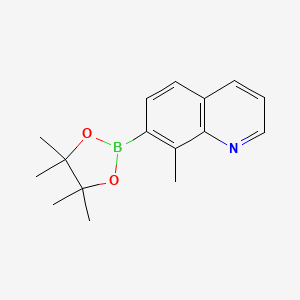
![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
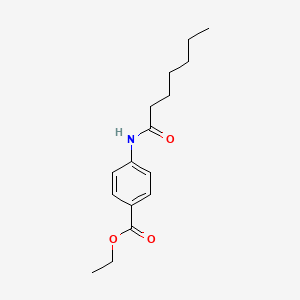
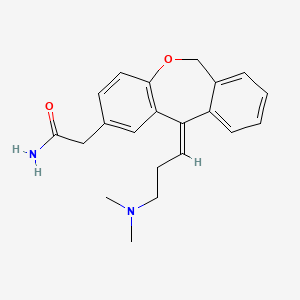


![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
